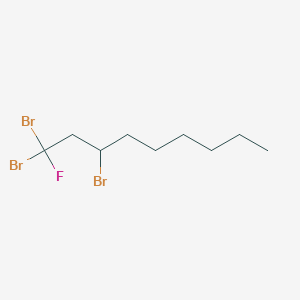
1,1,3-Tribromo-1-fluorononane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Tribromo-1-fluorononane is a halogenated organic compound with the molecular formula C9H16Br3F It is characterized by the presence of three bromine atoms and one fluorine atom attached to a nonane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-1-fluorononane can be synthesized through the halogenation of nonane derivatives. One common method involves the reaction of nonane with bromine and fluorine sources under controlled conditions. For example, the bromination of 1-fluorononane using bromine in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
1,1,3-Tribromo-1-fluorononane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are typical reducing agents.
Major Products Formed
科学研究应用
1,1,3-Tribromo-1-fluorononane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1,3-tribromo-1-fluorononane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and chemical reactions, making the compound useful in various applications .
相似化合物的比较
Similar Compounds
1,1,3-Tribromo-1-fluoro-4,4-dimethylpentane: Similar in structure but with a different carbon backbone.
1,1,3-Tribromo-1-nitropropane: Contains a nitro group instead of a fluorine atom.
1,1,3-Tribromo-1-chloropropane: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
1,1,3-Tribromo-1-fluorononane is unique due to its specific combination of bromine and fluorine atoms on a nonane backbone. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
属性
CAS 编号 |
920264-91-1 |
|---|---|
分子式 |
C9H16Br3F |
分子量 |
382.93 g/mol |
IUPAC 名称 |
1,1,3-tribromo-1-fluorononane |
InChI |
InChI=1S/C9H16Br3F/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3 |
InChI 键 |
GZCSSWCOUWACJN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CC(F)(Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12621085.png)
![4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621091.png)
![N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine](/img/structure/B12621096.png)
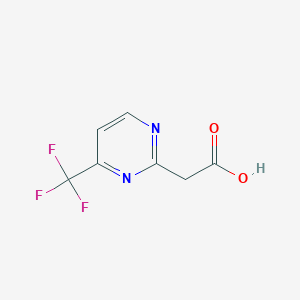
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate](/img/structure/B12621108.png)
![Benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12621111.png)
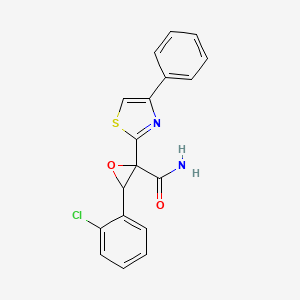
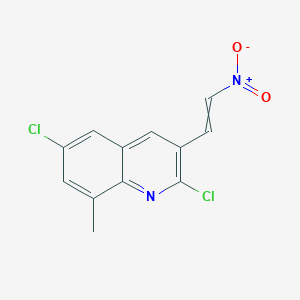
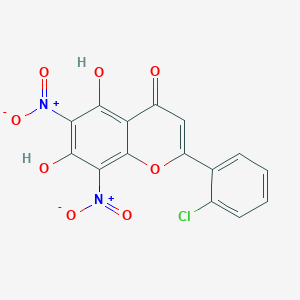
![4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12621133.png)
![6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621137.png)
![(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12621143.png)
![5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid](/img/structure/B12621166.png)

